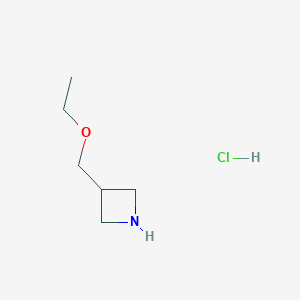![molecular formula C16H16N6O3S B2489002 Ethyl 2-[[2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl]amino]acetate CAS No. 868968-92-7](/img/structure/B2489002.png)
Ethyl 2-[[2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl]amino]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex molecules similar to "Ethyl 2-[[2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl]amino]acetate" often involves multi-step chemical reactions, including cyclization reactions of azolylhydrazones, hydrazination, and condensation processes. For instance, synthesis approaches involve the use of ethyl 2-cyano-2-(1,2,4-trizol-5-ylhydrazono)acetate cyclised in various solvents to produce a mixture of compounds, highlighting the role of solvent effects in cyclisation reactions of cyano(pyrazol-5-ylhydrazono)acetate and similar compounds (Gray et al., 1976).
Molecular Structure Analysis
The molecular structure of compounds akin to "Ethyl 2-[[2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl]amino]acetate" is often elucidated using various spectroscopic techniques, including IR, 1H-NMR, and mass spectral data. These techniques provide insights into the compound's structural features and functional groups, as seen in the preparation and structural assignment of related compounds (Farghaly & Gomha, 2011).
Chemical Reactions and Properties
Chemical reactions involving such complex molecules typically include heterocyclization, acylation, and oxidative cyclization processes, which lead to the formation of various heterocyclic compounds with potential biological activities. The recyclable heterogeneous copper(II)-catalyzed oxidative cyclization of 2-pyridine ketone hydrazones towards [1,2,3]triazolo[1,5-a]pyridines exemplifies the types of reactions these compounds undergo, showcasing the efficiency of copper(II) catalysts in synthesizing triazolopyridines (Jiang et al., 2019).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Cyclisation
Ethyl 2-cyano-2-(1,2,4-triazol-5-ylhydrazono)acetate, a related compound, has been studied for its ability to undergo cyclisation reactions. These reactions form a mixture of ethyl 7-amino-1,2,4-triazolo[5,1-c][1,2,4]triazine-6-carboxylate and 4,7-dihydro-7-oxo-1,2,4-triazolo[5,1-c][1,2,4]triazine-6-carbonitrile, with the product varying based on the solvent used (Gray, Stevens, Tennant, & Vevers, 1976).
Novel Compound Synthesis
Research has also focused on the synthesis of novel compounds such as ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate, prepared through heating of related hydrazine and malonate compounds (Farghaly & Gomha, 2011).
Fungicidal Activity
In the field of agriculture, ethyl cyanoacetate-derived compounds have been investigated for their fungicidal activity. For example, the condensation of 4-amino-4H-1,2,4-triazole-3-thiol with ethyl cyanoacetate resulted in compounds showing preliminary fungicidal activity (El-Telbani, Swellem, & Nawwar, 2007).
Antioxidant Activity
Ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate, another related compound, showed significant antioxidant activity, highlighting the potential of these compounds in oxidative stress management (Zaki, Kamal El‐Dean, Mickey, Marzouk, & Ahmed, 2017).
Antimicrobial Evaluation
Additionally, certain thienopyrimidine derivatives, synthesized from related ethyl N-[bis(methylthio)methylene]amino acetate, exhibited pronounced antimicrobial activity (Bhuiyan, Rahman, Hossain, Rahim, Hossain, & Abu Naser, 2006).
Anticancer Potential
Ethyl 2-[[2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl]amino]acetate-related compounds have also been explored for their antitumor potential. For instance, compounds synthesized from ethyl-3-acetyl-1,5-diphenyl-1H-pyrazole-4-carboxylate showed high activity against human hepatocellular carcinoma cell lines (Abdallah, Gomha, Abbas, Kazem, Alterary, & Mabkhot, 2017).
Coordination Polymers
The compound has been used to create coordination polymers with transition metals, resulting in novel structures with potential applications in materials science (Hu, Wang, Qian, Peng, & Huang, 2016).
Insecticidal Applications
Finally, derivatives of this compound have shown effectiveness as insecticides against the cotton leafworm, demonstrating its utility in pest management (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Wirkmechanismus
Target of Action
They play a leading role in combating fungal infections .
Mode of Action
Many compounds with the [1,2,4]triazolo moiety are known to interact with various enzymes and receptors, affecting their function .
Biochemical Pathways
Compounds with similar structures have been found to have antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Compounds with similar structures have been found to have a broad range of biological activities .
Safety and Hazards
Zukünftige Richtungen
Given the versatile biological activities of triazole compounds, further exploration of [1,2,4]triazolo[4,3-a]quinoxaline as antimicrobial agents is encouraged . The presence of a piperazine subunit or its isosteres is reported to enhance the antimicrobial activity of the fused triazoles ring systems .
Eigenschaften
IUPAC Name |
ethyl 2-[[2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O3S/c1-2-25-15(24)9-18-13(23)10-26-14-6-5-12-19-20-16(22(12)21-14)11-4-3-7-17-8-11/h3-8H,2,9-10H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTQNIKYJXHJSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NN2C(=NN=C2C3=CN=CC=C3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[[2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl]amino]acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-(5-methylpyrazin-2-yl)methanone](/img/structure/B2488919.png)



![2-[3-({[(2,4-dichlorophenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2488924.png)
![(S)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)-5H-dibenz[b,f]azepine](/img/structure/B2488925.png)
![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2488926.png)
![2-[Cyano(4-fluorophenyl)amino]acetonitrile](/img/structure/B2488927.png)
![2,6-Diacetyl-2,4,6,8-tetraazabicyclo[3.3.1]nonane-3,7-dione](/img/structure/B2488928.png)
![N-{5-[(3-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B2488931.png)
![6-iodo-N'-(3-methylbutanoyl)imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2488932.png)
![2-(3,3-Dimethyl-2-oxobutyl)-6-(2,3-dimethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2488934.png)

